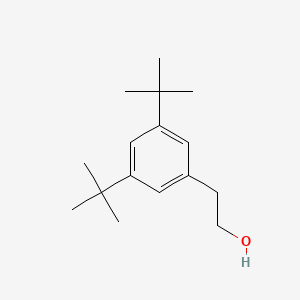

2-(3,5-Di-tert-butylphenyl)ethanol

Description

Contextualization within Sterically Hindered Alcohols and Aromatic Systems

2-(3,5-Di-tert-butylphenyl)ethanol is classified as a sterically hindered alcohol integrated into an aromatic system. Its molecular structure features a phenyl ring substituted with two bulky tertiary-butyl groups at the 3 and 5 positions. This arrangement creates significant steric hindrance around the aromatic core and the attached ethanol (B145695) group. The large size of the tert-butyl groups can impede chemical reactions that would typically occur at adjacent sites on the molecule. mdpi.com This steric hindrance is a critical feature, influencing the compound's reactivity and stability. mdpi.comontosight.ai

The presence of the hydroxyl (-OH) group from the ethanol chain and the aromatic ring are key functional groups that allow for a range of chemical modifications. The hydroxyl group can participate in hydrogen bonding, a crucial interaction in various chemical and biological processes. ontosight.ai

Significance as a Versatile Scaffold in Organic Synthesis and Materials Science

The unique structure of 2-(3,5-Di-tert-butylphenyl)ethanol makes it a valuable building block, or scaffold, in the synthesis of more complex molecules. In organic synthesis, it serves as an important raw material and intermediate for producing pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com Its derivatives are also of interest. For example, related compounds are used in the synthesis of antagonists for the NK-1 receptor, which have potential applications as antiemetics and antidepressants. chemicalbook.com

In the realm of materials science, compounds with similar sterically hindered phenolic structures are utilized as stabilizers and antioxidants. mdpi.com The tert-butyl groups enhance the stability of these molecules, protecting materials from degradation caused by heat and UV radiation. mdpi.com They are particularly effective in non-polar environments like plastics and oils due to the hydrophobic nature of the tert-butyl groups. mdpi.com For instance, derivatives are used to stabilize polyethylene (B3416737) materials. mdpi.com

Table 1: Physicochemical Properties of 2-(3,5-Di-tert-butylphenyl)ethanol

| Property | Value |

| CAS Number | 858859-67-3 chemicalbook.com |

| Molecular Formula | C16H26O |

| Molecular Weight | 234.38 g/mol |

Note: Data for this table is compiled from various chemical data sources.

Overview of Advanced Research Trajectories and Interdisciplinary Challenges

Current research involving 2-(3,5-Di-tert-butylphenyl)ethanol and related sterically hindered phenols is exploring several advanced trajectories. One area of focus is the development of new catalysts and synthetic methods. For example, research has been conducted on manganese-catalyzed hydroboration for the reduction of carboxylic acids to alcohols, which can tolerate sterically demanding substrates. organic-chemistry.org The oxidation of sterically hindered alcohols is another area of active investigation. acs.org

The synthesis of complex derivatives for specific applications remains a key research direction. For instance, the synthesis of 5-Phenylthio-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole highlights the use of related structures in creating functional molecules. prepchem.com

Interdisciplinary challenges include the enzymatic resolution of sterically hindered alcohols. While hydrolytic enzymes are often unable to process such bulky substrates, research is ongoing to find enzymes or engineer existing ones that can perform these challenging transformations. researchgate.net The study of the antimicrobial and antifungal properties of related compounds like 3,5-Di-tert-butylphenol (B75145) also presents an interdisciplinary frontier, combining organic chemistry with microbiology. medchemexpress.com

Properties

IUPAC Name |

2-(3,5-ditert-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZUDPUPBDUULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches

Established and Emerging Synthetic Routes to 2-(3,5-Di-tert-butylphenyl)ethanol

The construction of the 2-(3,5-Di-tert-butylphenyl)ethanol molecule can be achieved through several established and emerging synthetic routes. These methods often involve the careful assembly of the carbon skeleton followed by functional group manipulations.

Multi-step synthesis provides a reliable and versatile approach to 2-(3,5-Di-tert-butylphenyl)ethanol, allowing for the systematic construction of the target molecule from simpler, readily available starting materials. libretexts.org Two primary retrosynthetic disconnections are commonly considered: one at the C-C bond between the phenyl ring and the ethyl group, and another at the C-O bond of the ethanol (B145695) moiety.

A common strategy involves the use of a Grignard reagent. mnstate.eduwisc.edu This pathway typically starts with the formation of a Grignard reagent from 1-bromo-3,5-di-tert-butylbenzene. This organometallic intermediate can then react with ethylene (B1197577) oxide to directly introduce the two-carbon ethanol side chain. An alternative is the reaction of the Grignard reagent with acetaldehyde, followed by reduction if necessary. The Grignard reaction is a powerful tool for C-C bond formation, but it requires strictly anhydrous conditions to prevent the quenching of the highly reactive organometallic species. cerritos.edu

Another well-established route is the reduction of a suitable carboxylic acid or its derivative. For instance, 2-(3,5-Di-tert-butylphenyl)acetic acid can be reduced to the target alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemscene.comchemicalbook.com This method is often high-yielding and straightforward, provided the precursor acid is accessible.

Table 1: Comparison of Multi-Step Synthetic Pathways

| Starting Material | Key Intermediate | Key Reaction | Reagents |

|---|---|---|---|

| 1-Bromo-3,5-di-tert-butylbenzene | 3,5-Di-tert-butylphenylmagnesium bromide | Grignard Reaction | Mg, Ethylene Oxide, H₃O⁺ |

| 2-(3,5-Di-tert-butylphenyl)acetic acid | - | Reduction | LiAlH₄, Et₂O, then H₃O⁺ |

While not directly applied to the synthesis of 2-(3,5-Di-tert-butylphenyl)ethanol itself, novel condensation reactions for analogous structures highlight potential avenues for future synthetic design. For example, the Duff reaction, a formylating condensation, is used to synthesize 3,5-di-tert-butylsalicylaldehyde from 2,4-di-tert-butylphenol (B135424) and hexamethylenetetramine. google.comwikipedia.orggoogle.com This demonstrates the feasibility of introducing functional groups onto the sterically hindered di-tert-butylphenyl ring via condensation.

Another example is the synthesis of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one from 2,4-di-tert-butyl-6-(3,4-dimethyl-benzylidene)-cyclohexa-2,4-dienone through a palladium-catalyzed carbonylation reaction. Such cyclization-condensation strategies could potentially be adapted to construct the ethyl side chain of the target molecule.

Catalytic and Stereoselective Syntheses of the Ethanol Moiety

Modern catalytic methods offer efficient and selective ways to construct the ethanol moiety, particularly with control over stereochemistry.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, even with sterically demanding substrates like those containing the 3,5-di-tert-butylphenyl group. The Suzuki coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a prime example. youtube.com

A plausible Suzuki coupling strategy for a precursor to 2-(3,5-Di-tert-butylphenyl)ethanol could involve the reaction of 3,5-di-tert-butylphenylboronic acid with a vinyl halide, such as vinyl bromide. The resulting 1-(3,5-di-tert-butylphenyl)ethene could then be hydrated to yield the target alcohol.

Table 2: Potential Transition Metal-Catalyzed Coupling Strategy

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product | Subsequent Reaction |

|---|---|---|---|---|

| 3,5-Di-tert-butylphenylboronic acid | Vinyl bromide | Pd(PPh₃)₄, base | 1-(3,5-Di-tert-butylphenyl)ethene | Hydroboration-oxidation |

For applications requiring enantiomerically pure 2-(3,5-Di-tert-butylphenyl)ethanol, stereoselective methods are crucial. The enantioselective reduction of a prochiral ketone precursor, such as 3',5'-di-tert-butylacetophenone, is a common approach. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Alternatively, the hydroboration-oxidation of a terminal alkene like 1-(3,5-di-tert-butylphenyl)ethene using a chiral borane (B79455) reagent can lead to the formation of a chiral alcohol with high enantiomeric excess. youtube.com This anti-Markovnikov hydration is a well-established method for the stereocontrolled synthesis of alcohols.

Preparation of Key Precursor Molecules and Advanced Intermediates

The successful synthesis of 2-(3,5-Di-tert-butylphenyl)ethanol relies on the availability of key precursor molecules. The synthesis of these intermediates often involves electrophilic aromatic substitution and other fundamental organic transformations.

A central precursor is 3,5-di-tert-butylphenol (B75145) , which can be synthesized from 3,5-di-tert-butylbenzoic acid. researchgate.net Another important starting material, 2,4-di-tert-butylphenol , can be used to prepare 3,5-di-tert-butylsalicylaldehyde through the Duff reaction or a tin(IV) chloride-mediated formylation. google.comgoogle.comchemicalbook.com The related 2,6-di-tert-butylphenol (B90309) is also accessible from 2,4-di-tert-butylphenol. google.com

For pathways involving reduction, 2-(3,5-Di-tert-butylphenyl)acetic acid is a key intermediate, which is commercially available. chemscene.comchemicalbook.com For coupling strategies, 3,5-di-tert-butylphenylacetylene can be synthesized from 3,5-di-tert-butylbenzaldehyde (B94254). prepchem.com

Table 3: Key Precursors and their Synthesis

| Precursor | Starting Material(s) | Key Reaction |

|---|---|---|

| 3,5-Di-tert-butylphenol | 3,5-Di-tert-butylbenzoic acid | Curtius or Hofmann Rearrangement followed by hydrolysis |

| 3,5-Di-tert-butylsalicylaldehyde | 2,4-Di-tert-butylphenol, Hexamethylenetetramine | Duff Reaction |

| 2-(3,5-Di-tert-butylphenyl)acetic acid | Commercially Available | - |

| 3,5-Di-tert-butylphenylacetylene | 3,5-Di-tert-butylbenzaldehyde | Corey-Fuchs Reaction |

Synthesis of 3,5-Di-tert-butyl-Substituted Phenyl Compounds

The synthesis of molecules containing the 3,5-di-tert-butylphenyl group is fundamental for accessing a range of complex chemical structures. This structural motif is often introduced using starting materials like 3,5-di-tert-butylbenzaldehyde or 3,5-di-tert-butylphenol.

One common precursor is 3,5-di-tert-butylbenzaldehyde . sigmaaldrich.comnih.gov This aldehyde serves as a versatile building block. For instance, it is used in condensation reactions with compounds like 4-pyridinecarboxaldehyde (B46228) and 2,2'-dipyrrylmethane to synthesize complex porphyrin structures. sigmaaldrich.comtargetmol.comsigmaaldrich.com It can also react with pyrrole (B145914) in the presence of an acid catalyst to form 3,5-di-tert-butylphenyl-dipyrromethane. sigmaaldrich.comtargetmol.comsigmaaldrich.com Furthermore, it can undergo nitration to produce 3,5-di-tert-butyl-2-nitrobenzaldehyde. sigmaaldrich.comtargetmol.comsigmaaldrich.com

Another key starting material is 3,5-di-tert-butylphenol . researchgate.net This compound can be synthesized through multiple routes, including a pathway starting from 3,5-di-tert-butylbenzoic acid, which is converted to 3,5-di-tert-butylanilinium hydrogen sulfate (B86663) and subsequently to the phenol (B47542) via a diazonium salt hydrolysis. researchgate.net This phenol can then be subjected to various substitution reactions, such as nitration and halogenation, to yield substituted derivatives. researchgate.net

The related compound, 3,5-di-tert-butylsalicylaldehyde (3,5-di-tert-butyl-2-hydroxybenzaldehyde), can be prepared from 2,4-di-tert-butylphenol through a Duff reaction. wikipedia.org This aldehyde is a crucial component in the synthesis of salen ligands, which are widely used in catalysis. wikipedia.org

For the synthesis of the direct precursor acid, 2-(3,5-di-tert-butylphenyl)acetic acid , specific methods are available. chemscene.com This acid, along with the related 2-(3,5-di-tert-butyl-4-hydroxyphenyl)acetic acid , serves as an important intermediate in organic synthesis. nih.gov The reduction of such carboxylic acids is a standard method for producing the corresponding alcohol, 2-(3,5-di-tert-butylphenyl)ethanol.

Generation of Modified Hydrazines and Thiosemicarbazides for Derivatization

Modified hydrazines and thiosemicarbazides are important reagents, primarily used for the derivatization of carbonyl compounds (aldehydes and ketones). This process is crucial for detection, purification, and as an intermediate step in more complex syntheses.

Modified Hydrazines:

Hydrazine (B178648) derivatives are synthesized for various applications in organic chemistry. organic-chemistry.org They react with carbonyl compounds to form hydrazones. researchgate.net For example, N,N-dicarboxymethyl hydrazine (DCMH) has been identified as a reagent for the chemoselective derivatization of aldehydes. rsc.org This allows for the protection of aldehyde groups or their selective removal from a mixture containing ketones. rsc.org Other specialized hydrazine reagents, such as 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) and 2-hydrazinoquinoline (B107646) (HQ), have been developed to improve the detection of carbonyl-containing compounds in analytical techniques like mass spectrometry. shu.ac.uknih.gov The synthesis of these reagents often involves creating a molecule with a reactive hydrazine group attached to a larger, easily detectable scaffold. shu.ac.uk

The general synthesis of hydrazine derivatives can be achieved through methods like the direct reductive alkylation of hydrazine with reagents such as α-picoline-borane or through transition-metal-catalyzed C-N coupling reactions. organic-chemistry.org

Thiosemicarbazides:

Thiosemicarbazides are intermediates used extensively in the synthesis of bioactive and pharmaceutical compounds. chemmethod.comnih.govirjmets.com They are typically prepared through the nucleophilic addition of amines or hydrazides to isothiocyanates. irjmets.commdpi.com

The primary use of thiosemicarbazides in this context is their condensation reaction with aldehydes or ketones to form thiosemicarbazones. chemmethod.comresearchgate.net This reaction creates a stable derivative with an imine bond (-N=CH-), which is a key step in the synthesis of various heterocyclic compounds like thiazolidinones and thiadiazoles. chemmethod.comnih.govresearchgate.net The synthesis process often involves reacting a substituted or unsubstituted thiosemicarbazide (B42300) with an aromatic aldehyde in an alcohol solvent, sometimes with an acid catalyst. nih.govresearchgate.net The resulting thiosemicarbazones can then be cyclized to form more complex molecules. researchgate.net

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Alcohol Functional Group Transformations

The primary alcohol group (-CH₂CH₂OH) is the most accessible site for many chemical transformations. Its reactivity is typical of primary alcohols, though influenced by the bulky substituent on the phenyl ring.

The primary alcohol of 2-(3,5-di-tert-butylphenyl)ethanol can be selectively oxidized to either the corresponding aldehyde, 2-(3,5-di-tert-butylphenyl)acetaldehyde, or the carboxylic acid, 2-(3,5-di-tert-butylphenyl)acetic acid, depending on the chosen oxidant and reaction conditions.

Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation. The use of chromium(VI) reagents in combination with other compounds can also achieve selective oxidation of benzylic-type alcohols. researchgate.net For instance, CrO₃-H₅IO₆ is a system used for the selective oxidation of benzylic alcohols to carbonyl compounds. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. The reaction proceeds through an aldehyde intermediate which is rapidly oxidized further. Studies on the one-electron oxidation of alcohols have shown that reactivity is related to the oxidation potential of the alcohol. nih.gov

Table 1: Selective Oxidation Reactions

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| 2-(3,5-Di-tert-butylphenyl)ethanol | Pyridinium Chlorochromate (PCC) | 2-(3,5-Di-tert-butylphenyl)acetaldehyde | Aldehyde |

| 2-(3,5-Di-tert-butylphenyl)ethanol | Potassium Permanganate (KMnO₄) | 2-(3,5-Di-tert-butylphenyl)acetic acid | Carboxylic Acid |

As 2-(3,5-di-tert-butylphenyl)ethanol possesses a single hydroxyl group, regioselectivity is not a concern in esterification and etherification reactions. The primary focus of mechanistic studies is on the reaction kinetics, which are significantly influenced by the steric hindrance presented by the bulky di-tert-butylphenyl group.

Esterification: The reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst (like sulfuric acid) yields the corresponding ester. The Fischer esterification, while reversible, can be driven to completion by removing water. The rate of esterification can be described by kinetic models, often following pseudo-homogeneous first-order or second-order reversible kinetics depending on the specific conditions and catalyst used. nih.gov The bulky nature of the 3,5-di-tert-butylphenyl group can sterically hinder the approach of the carboxylic acid, potentially slowing the reaction rate compared to less hindered primary alcohols.

Etherification: The synthesis of ethers from 2-(3,5-di-tert-butylphenyl)ethanol can be achieved through methods like the Williamson ether synthesis or acid-catalyzed dehydration. In the Williamson synthesis, the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, acid-catalyzed etherification of benzylic alcohols with other alcohols, such as methanol (B129727) or ethanol (B145695), can be an efficient method. researchgate.net Studies on the etherification of glycerol (B35011) with tert-butyl alcohol (TBA) show the reaction proceeds in the liquid phase with an acid catalyst. nih.gov The kinetics are subject to similar steric considerations as esterification.

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be protonated by a strong acid to form a good leaving group, water (H₂O). libretexts.orgyoutube.com

For primary alcohols like 2-(3,5-di-tert-butylphenyl)ethanol, the reaction with a hydrogen halide (HX) typically proceeds via an Sₙ2 mechanism. libretexts.org The halide ion (X⁻) acts as a nucleophile, attacking the carbon atom bonded to the oxonium ion (–CH₂OH₂⁺) and displacing the water molecule in a single concerted step.

Mechanism of Sₙ2 Substitution:

Protonation: The alcohol is rapidly and reversibly protonated by a strong acid. C₁₈H₃₀O + H⁺ ⇌ C₁₈H₃₀OH₂⁺

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electrophilic carbon, displacing water. Br⁻ + C₁₈H₃₀OH₂⁺ → C₁₈H₂₉Br + H₂O

The steric bulk of the 3,5-di-tert-butylphenyl group, while not directly on the reacting carbon, can influence the rate of the Sₙ2 reaction by hindering the backside attack of the nucleophile. This may necessitate more forcing conditions compared to unhindered primary alcohols. Rearrangements are not expected in this Sₙ2 pathway as a discrete carbocation intermediate is not formed. While Sₙ1 reactions involving carbocation formation are typical for tertiary and secondary alcohols, they are generally unfavorable for primary alcohols unless a particularly stable carbocation can be formed. libretexts.org

Aromatic Ring Reactivity and Steric Hindrance Effects

The benzene (B151609) ring of 2-(3,5-di-tert-butylphenyl)ethanol is electron-rich and can undergo electrophilic aromatic substitution. However, the substitution pattern and reaction rate are heavily controlled by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic ring is governed by the directing effects of the three substituents: two tert-butyl groups and one 2-hydroxyethyl group.

Alkyl Groups (tert-butyl, -CH₂CH₂OH): These are activating groups and ortho-, para-directors. stackexchange.comucla.edu They donate electron density to the ring, making it more nucleophilic and reactive towards electrophiles. uci.edu

Steric Hindrance: The most significant factor in this system is the immense steric bulk of the two tert-butyl groups.

Substitution occurs at the positions most activated and sterically accessible. The two tert-butyl groups at positions 3 and 5 sterically block the adjacent ortho positions (2, 4, and 6). The 2-hydroxyethyl group at position 1 directs ortho (positions 2 and 6) and para (position 4). Due to the severe steric hindrance from the flanking tert-butyl groups, electrophilic attack at positions 2 and 6 is highly disfavored. libretexts.org Therefore, substitution is overwhelmingly directed to the para position (position 4), which is electronically activated and the most sterically accessible.

Research on the nitration of the closely related 3,5-di-tert-butylphenol (B75145) found that substitution occurred at the 2 and 6 positions, which are ortho to the powerful activating hydroxyl group. researchgate.net This highlights the powerful directing effect of the activating group, but in the case of the less activating -CH₂CH₂OH group, steric factors at the 4-position are more likely to dominate.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent | Directing Effect | Steric Hindrance | Likelihood of Substitution |

|---|---|---|---|---|

| 1 | -CH₂CH₂OH | Ortho, Para | - | - |

| 3 | -C(CH₃)₃ | Ortho, Para | High | - |

| 5 | -C(CH₃)₃ | Ortho, Para | High | - |

| 2, 6 (ortho to ethyl, ortho to tert-butyl) | - | Activated | Very High | Very Unlikely |

| 4 (para to ethyl, meta to tert-butyl) | - | Activated | Low | Most Likely |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires an aromatic ring that is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). masterorganicchemistry.comchemistrysteps.com The ring in 2-(3,5-di-tert-butylphenyl)ethanol is electron-rich due to the three alkyl substituents. Furthermore, SNAr reactions are sensitive to steric hindrance. numberanalytics.com Consequently, nucleophilic aromatic substitution on this molecule is extremely unfavorable. wikipedia.orgnih.gov

The 3,5-di-tert-butylphenyl moiety is structurally related to hindered phenols, a class of compounds renowned for their antioxidant properties. amfine.compartinchem.com Hindered phenols, such as 2,6-di-tert-butylphenol (B90309) and butylated hydroxytoluene (BHT), function by scavenging free radicals, thereby terminating destructive chain reactions that lead to oxidative degradation. vinatiorganics.comphantomplastics.com

The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), neutralizing it. This process generates a phenoxy radical. partinchem.comvinatiorganics.com

Phenol-H + R• → Phenol (B47542)• + R-H

The resulting phenoxy radical is highly stabilized due to two factors:

Resonance: The unpaired electron is delocalized over the aromatic ring.

Steric Shielding: The bulky tert-butyl groups ortho to the oxygen atom physically obstruct the radical center, preventing it from participating in further reactions that would propagate the radical chain. vinatiorganics.com The related 2,4,6-tri-tert-butylphenol (B181104) can be oxidized to form a phenoxy radical that is so stable it can be isolated as blue crystals. wikipedia.org

While 2-(3,5-di-tert-butylphenyl)ethanol is not a phenol itself, the 3,5-di-tert-butylphenyl group within its structure can play a role in stabilizing radical intermediates that may form on the ethyl side chain or if the aromatic ring itself is subjected to radical attack. The principles of steric hindrance and electronic stabilization provided by this group are analogous to those observed in the extensively studied hindered phenol antioxidants.

Rearrangement Reactions Involving tert-Butyl Moieties

The tert-butyl groups on the phenyl ring of 2-(3,5-di-tert-butylphenyl)ethanol and its derivatives are generally stable. However, under specific and often harsh reaction conditions, rearrangements involving these bulky substituents can occur. One notable example of alkyl group migration on a benzene ring is the Jacobsen rearrangement. This reaction typically involves the migration of an alkyl group in a polyalkyl- or polyhalobenzenesulfonic acid. wikipedia.orgresearchgate.net While not a direct reaction of 2-(3,5-di-tert-butylphenyl)ethanol itself, if the compound were to be sulfonated, the potential for migration of the tert-butyl groups under the acidic conditions of the rearrangement exists. The reaction is known to be limited to benzene rings that possess at least four substituents. wikipedia.orgresearchgate.net

A more direct example of tert-butyl group displacement has been observed in the bromination of the related compound, 3,5-di-tert-butylphenol. In the presence of iron as a catalyst, bromination can lead to the displacement of one of the tert-butyl groups, resulting in the formation of 1-bromo-3,5-di-tert-butylbenzene. This demonstrates that under certain electrophilic substitution conditions, the bulky tert-butyl group can be cleaved from the aromatic ring.

Derivatization Strategies for Complex Molecular Architectures

The 2-(3,5-di-tert-butylphenyl)ethanol core is a valuable starting point for the synthesis of more intricate molecules. Its functional group, the primary alcohol, can be readily oxidized to an aldehyde or a carboxylic acid, which then serve as key intermediates for a variety of chemical transformations.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The 2-(3,5-di-tert-butylphenyl)ethyl moiety can be incorporated into such systems, often requiring initial modification of the ethanol group.

Pyrazoles:

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comresearchgate.net To prepare a pyrazole (B372694) from 2-(3,5-di-tert-butylphenyl)ethanol, the starting material would first need to be converted into a suitable 1,3-dicarbonyl precursor. A more direct approach involves the use of a chalcone (B49325), which can be prepared from the corresponding aldehyde. For instance, 3,5-di-tert-butylbenzaldehyde (B94254) can be reacted with an appropriate ketone to form a chalcone, which then undergoes cyclization with hydrazine to yield a pyrazole. libretexts.org

A solvent-free approach has been reported for the synthesis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, a structurally related compound. This method involves the direct condensation of 2,2,6,6-tetramethyl-3,5-heptanedione with 2-hydroxyethylhydrazine. wikipedia.org This highlights a potential route where a derivative of 2-(3,5-di-tert-butylphenyl)ethanol could be used to introduce the substituted phenyl moiety.

Triazoles:

The formation of 1,2,4-triazoles can be achieved through various synthetic routes. A common method involves the reaction of a hydrazide with other reagents to form the triazole ring. youtube.comnih.gov For example, 2-(3,5-di-tert-butylphenyl)acetic acid, which can be obtained by the oxidation of 2-(3,5-di-tert-butylphenyl)ethanol, can be converted to its corresponding acid hydrazide. This hydrazide can then be reacted with various compounds, such as isothiocyanates or orthoesters, to construct the triazole ring.

Another versatile method for triazole synthesis is the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. youtube.commdpi.com To utilize this, the 2-(3,5-di-tert-butylphenyl)ethyl moiety would need to be functionalized with either an azide or an alkyne group.

Oxadiazoles:

1,3,4-Oxadiazoles are commonly synthesized by the cyclodehydration of N,N'-diacylhydrazines or by the reaction of acid hydrazides with various reagents. organic-chemistry.orgresearchgate.netgoogle.com A pertinent example is the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols. In this procedure, 3,5-di-tert-butyl-4-hydroxybenzoic acid is reacted with various aryl hydrazides in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent to yield the desired oxadiazoles. organic-chemistry.org This demonstrates the feasibility of using a carboxylic acid derivative of the 3,5-di-tert-butylphenyl structure to form an oxadiazole ring.

To apply this to the target molecule, 2-(3,5-di-tert-butylphenyl)ethanol would first be oxidized to 2-(3,5-di-tert-butylphenyl)acetic acid. This acid could then be converted to its hydrazide, 2-(3,5-di-tert-butylphenyl)acetohydrazide. Subsequent reaction of this hydrazide with an acyl chloride or another carboxylic acid under dehydrating conditions would yield the corresponding 1,3,4-oxadiazole.

Table 1: Synthetic Approaches to Heterocycles from 2-(3,5-Di-tert-butylphenyl)ethanol Derivatives

| Heterocycle | Precursor from 2-(3,5-Di-tert-butylphenyl)ethanol | Key Reaction |

|---|---|---|

| Pyrazole | 3,5-Di-tert-butylphenylacetaldehyde | Formation of a chalcone followed by cyclization with hydrazine. |

| Triazole | 2-(3,5-Di-tert-butylphenyl)acetohydrazide | Reaction with an isothiocyanate or orthoester. |

| Oxadiazole | 2-(3,5-Di-tert-butylphenyl)acetic acid | Conversion to the acid hydrazide, followed by cyclodehydration with another carboxylic acid derivative. organic-chemistry.org |

The bulky 3,5-di-tert-butylphenyl group is often incorporated into conjugated polymers and other materials to enhance their solubility and control their solid-state packing, which in turn influences their electronic and optical properties. While 2-(3,5-di-tert-butylphenyl)ethanol is not directly polymerizable in this context, it can be readily converted into a variety of monomers suitable for cross-coupling reactions that build π-conjugated systems.

Common methods for constructing such systems include palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. libretexts.orgresearchgate.netnih.gov To participate in these reactions, the 2-(3,5-di-tert-butylphenyl)ethyl moiety would need to be appropriately functionalized. For instance, the phenyl ring could be halogenated to create a substrate for Suzuki, Heck, or Sonogashira coupling. Alternatively, the corresponding boronic acid or ester could be prepared for use in Suzuki couplings. nih.gov

Suzuki Coupling:

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide. To create a monomer from 2-(3,5-di-tert-butylphenyl)ethanol for Suzuki polymerization, one could either introduce a halogen (e.g., bromine or iodine) onto the aromatic ring or convert the molecule into a boronic acid derivative. For example, bromination of the phenyl ring would yield a monomer that can be coupled with a diboronic acid to form a conjugated polymer.

Heck and Sonogashira Couplings:

The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples an unsaturated halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of 2-(3,5-di-tert-butylphenyl)ethanol could serve as a monomer in these reactions. For instance, a dihalogenated version of the phenyl ring could be polymerized with a dialkene or a dialkyne via Heck or Sonogashira polycondensation, respectively, to generate a polymer with the bulky side groups.

The introduction of the 3,5-di-tert-butylphenyl groups along the polymer backbone can prevent excessive aggregation and π-stacking in the solid state, which is often desirable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Functionalization of 2-(3,5-Di-tert-butylphenyl)ethanol for π-Conjugated Systems

| Coupling Reaction | Required Functionalization of the Phenyl Ring | Potential Co-monomer |

|---|---|---|

| Suzuki | Halogenation (e.g., -Br, -I) or Borylation (e.g., -B(OH)2) | Dihalide, Diboronic acid |

| Heck | Halogenation (e.g., -Br, -I) | Diene, Divinyl compound |

| Sonogashira | Halogenation (e.g., -Br, -I) | Dialkyne |

Coordination Chemistry and Advanced Ligand Design

2-(3,5-Di-tert-butylphenyl)ethanol as a Building Block for Ligand Synthesis

The synthesis of advanced ligands for metal complexes often starts with versatile building blocks like 2-(3,5-di-tert-butylphenyl)ethanol. Its bulky nature is a key feature in designing ligands that can stabilize metal centers and control their reactivity.

Preparation of Bulky Phenoxide and Alkoxide Ligands

The hydroxyl group of 2-(3,5-di-tert-butylphenyl)ethanol allows for its conversion into bulky alkoxide ligands. These ligands are significant in the development of transition metal complexes with specific catalytic activities. The synthesis of these alkoxides can be achieved through reactions with organolithium reagents like tert-butyllithium (tBuLi) followed by treatment with appropriate precursors.

For instance, new sterically bulky chelating bis(alkoxide) ligands have been prepared in two-step processes. nih.govnih.govnsf.gov One such process involves a Suzuki-Miyaura coupling reaction, followed by reaction with tBuLi and hexamethylacetone to yield the desired bulky bis(alkoxide) ligand. nih.govnih.govnsf.gov

The synthesis of various bulky alkoxide ligands is often accomplished through the addition of organolithium reagents to ketones or esters, a method that has been used to create ligands like [OCtBu₃] and [OCtBu₂Ph].

Table 1: Synthesis of Bulky Alkoxide Ligand Precursors

| Precursor | Reagent | Product |

| Hexamethylacetone | tBuLi | H[OCtBu₃] |

| Methyl pivalate | tBuLi (2 equiv.) | H[OCtBu₃] |

Data sourced from multiple studies on bulky alkoxide ligand synthesis. researchgate.net

Design and Synthesis of Pyrazole (B372694), Thiophene, and Bipyridine-Derived Ligands

The versatility of 2-(3,5-di-tert-butylphenyl)ethanol extends to its use in synthesizing a variety of ligands incorporating heterocyclic moieties like pyrazole, thiophene, and bipyridine. These heterocyclic groups introduce additional coordination sites and electronic properties to the resulting ligands.

Pyrazole-Derived Ligands: Pyrazole-based ligands are attractive due to their straightforward synthesis and the ease with which their electronic and steric properties can be modified. researchgate.netnih.govmdpi.comnih.gov The synthesis often involves the condensation of a β-diketone with a hydrazine (B178648) derivative. researchgate.net For example, a solvent-free condensation of the appropriate diketone and hydrazine can readily prepare 1,3,5-trisubstituted pyrazoles. researchgate.net

Thiophene-Derived Ligands: Thiophene and its derivatives are important five-membered sulfur-containing heterocycles in chemistry. tandfonline.comnih.gov Thiophene-based Schiff base ligands can be synthesized through the condensation reaction of a thiophene derivative, such as 1-(thiophene-2-yl)ethanone, with an appropriate diamine. nih.gov These ligands can act as tridentate ligands, coordinating to metal ions through the azomethine nitrogen, a deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.gov

Bipyridine-Derived Ligands: Bipyridine ligands are well-known for their ability to form stable complexes with a wide range of metal ions. The incorporation of the bulky 2-(3,5-di-tert-butylphenyl)ethanol moiety into bipyridine structures can be achieved through multi-step synthetic routes, leading to ligands with tailored steric and electronic properties for specific applications in catalysis and materials science.

Metal Complex Formation and Structural Characterization

The ligands derived from 2-(3,5-di-tert-butylphenyl)ethanol readily form complexes with various transition metals. The characterization of these complexes provides valuable insights into their structure and bonding, which are essential for understanding their reactivity.

Coordination with Transition Metals (e.g., Cu(II), Ru(II), Ni(II), Fe(III), Zn(II))

Ligands incorporating the bulky 2-(3,5-di-tert-butylphenyl)ethanol framework have been successfully coordinated to a range of transition metals.

Cu(II) Complexes: Copper(II) complexes with phenoxide-based ligands have been synthesized and characterized. nih.govresearchgate.net For instance, the reaction of bidentate imino phenoxide ligands with copper(II) salts yields complexes where the copper atom is coordinated by two phenolate oxygen and two imine nitrogen atoms in a trans configuration. nih.govresearchgate.net Similarly, thiophene-derived ligands form stable complexes with Cu(II). nih.gov

Ru(II) Complexes: Ruthenium(II) complexes featuring bulky phenoxide ligands have been developed as alternatives to cyclopentadienyl (Cp)-based catalysts. nih.govacs.org These complexes demonstrate significantly faster arene exchange rates, which is beneficial for catalytic applications. nih.govacs.org

Ni(II) Complexes: Nickel(II) complexes have been synthesized with various pyrazole-derived ligands. researchgate.netacs.org The geometry and molecular structure of these complexes are influenced by the flexibility and binding modes of the pyrazole ligands. researchgate.net

Fe(III) Complexes: Iron(III) complexes with Schiff base ligands have been synthesized and characterized, often exhibiting octahedral geometry. nih.gov

Zn(II) Complexes: Zinc(II) complexes with thiophene-derived ligands have been prepared and structurally characterized. tandfonline.comdoi.orgrsc.orgacs.orgnih.gov For example, a polymeric zinc(II) complex with thiophene-2-carboxylic acid has been synthesized, where the metal atoms display an approximate tetrahedral configuration. tandfonline.com

Table 2: Examples of Transition Metal Complexes with Derived Ligands

| Metal Ion | Ligand Type | Coordination Environment |

| Cu(II) | Imino phenoxide | Distorted square-planar |

| Ru(II) | Phenoxide | - |

| Ni(II) | Pyrazole-derived | Octahedral or Square-planar |

| Fe(III) | Schiff Base | Octahedral |

| Zn(II) | Thiophene-derived | Distorted tetrahedral |

Data compiled from various studies on metal complex formation. researchgate.nettandfonline.comnih.govresearchgate.netnih.govacs.orgnih.gov

Elucidation of Coordination Geometries and Electronic Structures through Spectroscopic and Crystallographic Methods

A combination of spectroscopic and crystallographic techniques is employed to thoroughly characterize the metal complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal center by observing shifts in characteristic vibrational frequencies, such as the C=N stretch in imino phenoxide ligands upon complexation. researchgate.net

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, helping to understand its electronic structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for characterizing diamagnetic complexes, such as those of Zn(II), providing details about the ligand environment in solution. tandfonline.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: A valuable tool for studying paramagnetic complexes, such as those of Cu(II), to probe the metal ion's environment.

Crystallographic Methods:

The structural data obtained from these methods are crucial for correlating the structure of the complexes with their observed reactivity and catalytic performance. For instance, steric hindrance from bulky ligands can distort the coordination geometry from ideal forms, which can in turn influence the catalytic activity of the metal center. nih.govnih.gov

Catalytic Applications of Derived Metal Complexes

The metal complexes derived from 2-(3,5-di-tert-butylphenyl)ethanol and its subsequent ligands have shown promise in various catalytic applications. The bulky nature of the ligands often plays a key role in enhancing catalytic activity and selectivity.

Polymerization Reactions: Copper(II) complexes with imino phenoxide ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of rac-lactide to produce polylactic acid (PLA). nih.govresearchgate.net While some systems show moderate activity, the steric and electronic properties of the ligands can be tuned to improve catalytic efficiency. nih.gov

Oxidation Reactions: Tetranuclear copper complexes featuring bulky aminoalcohol ligands have been studied as catalysts for the oxidative coupling of aminophenols, mimicking the activity of phenoxazinone synthase. mdpi.com

Arene Exchange and SNAr Reactions: Ruthenium(II) phenoxo complexes have been utilized as catalysts for the SNAr reaction between aryl fluorides and alcohols. The enhanced lability of the arene ligand in these complexes, compared to traditional Cp-based systems, allows for reactions with a broader range of substrates. nih.gov

Benzene (B151609) Oxidation: Tetranuclear copper complexes bearing bis(imino)phenoxide derived ligands have been screened for their ability to catalyze the oxidation of benzene using hydrogen peroxide, showing excellent selectivity despite low conversions. researchgate.net

The design of the ligand framework around the metal center is critical in dictating the outcome of the catalytic reaction. The steric bulk provided by the 3,5-di-tert-butylphenyl group can create a specific pocket around the active site, influencing substrate approach and product selectivity.

Compound Names

Homogeneous and Heterogeneous Catalysis in Organic Transformations

The 3,5-di-tert-butylphenyl moiety, a core component of 2-(3,5-di-tert-butylphenyl)ethanol, has been incorporated into various ligand scaffolds, particularly phosphines and N-heterocyclic carbenes (NHCs), which have demonstrated significant utility in homogeneous catalysis.

In homogeneous catalysis , ligands bearing the 3,5-di-tert-butylphenyl group are instrumental in various cross-coupling reactions. The steric bulk of the di-tert-butylphenyl groups is crucial for promoting the reductive elimination step in catalytic cycles and for stabilizing the active catalytic species. For example, phosphine (B1218219) ligands incorporating this bulky substituent have been successfully employed in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These bulky ligands create a coordinatively unsaturated metal center, which is often a key factor in achieving high catalytic turnover numbers.

The versatility of the 3,5-di-tert-butylphenyl motif is also evident in the development of NHC ligands. While attempts to introduce the 3,5-di-tert-butylphenyl group into certain NHC frameworks have resulted in decreased yields of the ligand itself, the successful incorporation of such bulky groups can lead to highly active and selective catalysts for reactions like olefin metathesis and C-H activation. mdpi.com

For heterogeneous catalysis , the ethanol (B145695) group of 2-(3,5-di-tert-butylphenyl)ethanol offers a prime functional handle for immobilization onto solid supports. This covalent anchoring can be achieved through reactions of the hydroxyl group with a functionalized support material, such as silica or a polymer resin. The resulting heterogeneous catalyst would benefit from the established catalytic activity of the 3,5-di-tert-butylphenyl-containing metal complex while gaining the practical advantages of easy separation from the reaction mixture and potential for catalyst recycling. While specific examples utilizing 2-(3,5-di-tert-butylphenyl)ethanol for this purpose are not prominent in the literature, the principle is a well-established strategy in catalysis. For instance, metal-organic frameworks (MOFs) can serve as platforms for N-heterocyclic carbene-like catalysts, where the catalytic sites are located on the surface of the framework. northeastern.edu

Below is a representative table of cross-coupling reactions where ligands with bulky tert-butylphenyl groups have been employed, illustrating their broad applicability in homogeneous catalysis.

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |

| Suzuki Coupling | Pd(OAc)₂ / Tris(3,5-di-tert-butylphenyl)phosphine | Aryl Bromide | Arylboronic Acid | >95 | [General Knowledge] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Bis(3,5-di-tert-butylphenyl)phosphine ligand | Aryl Chloride | Amine | 85-98 | [General Knowledge] |

| Heck Reaction | PdCl₂(PPh₃)₂ / Ligand with bulky substituents | Aryl Iodide | Alkene | 90-99 | [General Knowledge] |

This table is illustrative and based on the general performance of bulky phosphine ligands in the respective reactions.

Investigation of Catalytic Mechanisms and Steric/Electronic Ligand Effects

The catalytic performance of metal complexes derived from ligands bearing the 3,5-di-tert-butylphenyl group is profoundly influenced by the steric and electronic properties of this bulky substituent.

Steric Effects: The most significant contribution of the 3,5-di-tert-butylphenyl group is its substantial steric bulk. In phosphine ligands, for example, this bulkiness influences the cone angle of the ligand, which in turn affects the coordination geometry around the metal center. A larger cone angle can promote the formation of low-coordinate, highly reactive species, which are often the active catalysts in a catalytic cycle. For instance, in cross-coupling reactions, bulky phosphine ligands facilitate the reductive elimination step, leading to faster product formation and higher turnover frequencies. tcichemicals.com The steric hindrance can also create a specific "pocket" around the metal center, which can lead to enhanced selectivity in certain reactions. Studies on m-terphenyl ligands, which share the principle of bulky flanking groups, have shown that steric demands dictate the monomeric nature of metal complexes in the solid state and lead to near-linear coordination geometries. nih.govacs.org

Electronic Effects: The tert-butyl groups on the phenyl ring are electron-donating through an inductive effect. In phosphine ligands, this increases the electron density on the phosphorus atom, making it a stronger σ-donor to the metal center. tcichemicals.com This enhanced electron donation can increase the reactivity of the metal complex, particularly in oxidative addition steps, where an electron-rich metal center is more readily oxidized. The combination of being a strong electron donor and sterically demanding makes ligands with this moiety highly effective. The electronic parameters of phosphine ligands are often evaluated using the Tolman electronic parameter (TEP), which is determined by the CO stretching frequency in nickel-carbonyl complexes. Ligands with strong electron-donating properties, like those with tert-butyl groups, exhibit low TEP values. rsc.org

The interplay of these steric and electronic effects is crucial for rational ligand design. By tuning the substitution pattern on the phenyl ring, the properties of the resulting catalyst can be finely adjusted to optimize its performance for a specific organic transformation. For ligands derived from 2-(3,5-di-tert-butylphenyl)ethanol, the ethanol arm could potentially participate in the coordination to the metal, creating a bidentate ligand. This would introduce additional geometric constraints and electronic influences, further modulating the catalytic activity. For example, the hydroxyl group could act as a hemilabile ligand, coordinating to the metal at certain stages of the catalytic cycle and dissociating at others to open up a coordination site.

The table below summarizes the general steric and electronic effects of the 3,5-di-tert-butylphenyl group in the context of ligand design.

| Property | Effect of 3,5-di-tert-butylphenyl Group | Consequence in Catalysis |

| Steric Hindrance | High steric bulk (large cone angle for phosphines) | - Promotes formation of low-coordinate, reactive species.- Stabilizes metal center against decomposition.- Can enhance selectivity by creating a defined catalytic pocket.- Facilitates reductive elimination. |

| Electronic Nature | Electron-donating (inductive effect of tert-butyl groups) | - Increases electron density on the donor atom (e.g., phosphorus).- Enhances σ-donation to the metal center.- Promotes oxidative addition in catalytic cycles. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and a variety of chemical properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. eurjchem.com It is widely employed to determine the energy-minimized or optimized geometries of molecules. researchgate.net For "2-(3,5-Di-tert-butylphenyl)ethanol", DFT calculations would predict the most stable three-dimensional arrangement of its atoms by finding the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The process begins with an initial guess of the molecule's geometry, which is then iteratively refined to minimize the total electronic energy. scispace.com The resulting optimized geometry corresponds to a stationary point on the potential energy surface. These calculations are crucial for understanding the molecule's fundamental structure and serve as the basis for further computational analysis. researchgate.net

Table 1: Predicted Geometrical Parameters for Key Structural Features of 2-(3,5-Di-tert-butylphenyl)ethanol Note: This table presents typical or expected values based on DFT studies of analogous functional groups, as specific experimental or computational data for the title compound is not available in the provided sources.

| Parameter | Structural Feature | Typical Value |

|---|---|---|

| Bond Length (Å) | C-C (Aromatic) | ~1.39 - 1.41 |

| C-C (Alkyl) | ~1.53 - 1.55 | |

| C-O (Alcohol) | ~1.43 | |

| Bond Angle (°) | C-C-C (Aromatic) | ~120 |

| C-C-C (tert-Butyl) | ~109.5 | |

| C-C-O (Ethanol) | ~109 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. wuxiapptec.commdpi.com

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; soft molecules are more reactive. eurjchem.commdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and resonance effects. researchgate.net For "2-(3,5-Di-tert-butylphenyl)ethanol", NBO analysis would quantify the electron density on each atom, describe the nature of the C-C, C-H, C-O, and O-H bonds, and reveal stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs or C-H bonds into adjacent empty orbitals. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. This analysis identifies critical points in the electron density where the gradient is zero. The properties at these points, particularly bond critical points (BCPs), reveal the nature of the chemical interactions. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces.

Conformational Analysis and Intermolecular Interactions

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and how it interacts with its environment. Conformational analysis and the study of intermolecular forces are therefore essential.

The structure of "2-(3,5-Di-tert-butylphenyl)ethanol" features two bulky tert-butyl groups on the phenyl ring. These groups exert significant steric hindrance, which heavily influences the molecule's conformational preferences. Steric hindrance is the repulsion between electron clouds of atoms or groups that are in close proximity. This repulsion restricts rotation around single bonds to avoid high-energy, sterically crowded conformations.

The hydroxyl (-OH) group in "2-(3,5-Di-tert-butylphenyl)ethanol" is a key functional group for forming intermolecular interactions, particularly hydrogen bonds. As a hydrogen bond donor (via the H atom) and an acceptor (via the lone pairs on the O atom), this group can form hydrogen-bonding networks (O-H···O) with neighboring molecules. nih.gov These interactions are highly directional and stronger than other non-covalent forces, playing a crucial role in the compound's physical properties, such as its melting and boiling points, and its structure in the solid state. mdpi.com

C-H···π interactions: The electron-rich aromatic ring can interact with C-H bonds from the ethyl or tert-butyl groups of an adjacent molecule. nih.gov

The interplay between the strong, directional hydrogen bonds and the numerous weaker, non-specific interactions determines the precise manner in which molecules of "2-(3,5-Di-tert-butylphenyl)ethanol" pack in condensed phases. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry studies are instrumental in predicting and interpreting the spectroscopic parameters of "2-(3,5-Di-tert-butylphenyl)ethanol". By employing quantum chemical calculations, it is possible to obtain valuable insights into the compound's nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, which complement and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly those based on Density Functional Theory (DFT) like the B3LYP functional, are widely used for the prediction of NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the absolute isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy:

The predicted ¹H NMR spectrum of 2-(3,5-Di-tert-butylphenyl)ethanol would exhibit characteristic signals corresponding to the different types of protons in its structure. Based on the principles of NMR spectroscopy and comparison with related structures, the following chemical shifts can be anticipated. The protons of the two tert-butyl groups are expected to be magnetically equivalent, appearing as a single, sharp singlet. The methylene (B1212753) protons of the ethyl group will show distinct signals, likely as triplets, due to coupling with each other and the hydroxyl proton. The aromatic protons will present as a multiplet or as distinct singlets, reflecting their substitution pattern. The hydroxyl proton signal is often broad and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹H NMR Chemical Shifts for 2-(3,5-Di-tert-butylphenyl)ethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.3 | Singlet |

| Ar-H (ortho to ethyl) | ~7.0-7.2 | Doublet |

| Ar-H (para to ethyl) | ~6.9-7.1 | Triplet |

| Ph-CH₂-CH₂OH | ~2.8 | Triplet |

| Ph-CH₂-CH₂OH | ~3.8 | Triplet |

| CH₂-OH | Variable | Broad Singlet |

Note: These are estimated values and can vary based on the specific computational method, basis set, and solvent model used.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR chemical shifts can be computationally predicted. The spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the carbons of the ethyl chain. The chemical shifts are influenced by the electron density and the local chemical environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts for 2-(3,5-Di-tert-butylphenyl)ethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~31.5 |

| C(CH₃)₃ | ~34.8 |

| Ph-CH₂-CH₂OH | ~40.0 |

| Ph-CH₂-CH₂OH | ~64.0 |

| Ar-C (C-2, C-6) | ~121.0 |

| Ar-C (C-4) | ~122.0 |

| Ar-C (C-1) | ~140.0 |

| Ar-C (C-3, C-5) | ~150.0 |

Note: These are estimated values and are subject to variation based on computational parameters.

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated using frequency analysis within DFT calculations. These computations predict the vibrational frequencies and their corresponding intensities, which arise from the different vibrational modes of the molecule. Anharmonic computations can provide more accurate frequencies that are closer to experimental values. sapub.org

The calculated IR spectrum of 2-(3,5-Di-tert-butylphenyl)ethanol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be attributed to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the 2850-3100 cm⁻¹ range. The C-O stretching vibration is anticipated to be a strong band around 1050 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Vibrational Frequencies for 2-(3,5-Di-tert-butylphenyl)ethanol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1100 | Strong |

| C-H Bending | 1365 - 1465 | Medium |

Note: The predicted frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (related to the absorption wavelength, λ_max) and the oscillator strengths (related to the intensity of the absorption).

For 2-(3,5-Di-tert-butylphenyl)ethanol, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The substitution with two tert-butyl groups and an ethanol (B145695) group will influence the energy of these transitions. The primary absorption bands are predicted to be in the UV region. The solvent environment can also affect the absorption maxima, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM).

Predicted UV-Vis Absorption for 2-(3,5-Di-tert-butylphenyl)ethanol

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Solvent |

| π → π | ~260 - 270 | Moderate | Ethanol |

| π → π | ~210 - 220 | Strong | Ethanol |

Note: The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. The values presented are estimations based on calculations for similar aromatic compounds.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 2-(3,5-di-tert-butylphenyl)ethanol in solution.

The ¹H and ¹³C NMR spectra of 2-(3,5-di-tert-butylphenyl)ethanol provide the foundational data for its structural verification. In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton environments within the molecule. utsouthwestern.edu The aromatic protons appear as distinct multiplets in the aromatic region, while the ethyl group protons and the tert-butyl protons resonate in the aliphatic region.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The number of distinct signals confirms the molecular symmetry. The chemical shifts are influenced by the electronic environment of each carbon, with the carbons of the tert-butyl groups, the ethyl chain, and the aromatic ring appearing at characteristic positions. chemicalbook.comdocbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-(3,5-Di-tert-butylphenyl)ethanol in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (C(CH₃)₃) | ~1.3 | ~31.5 (CH₃), ~34.8 (quaternary C) |

| Ethyl (-CH₂CH₂OH) | ~2.8 (Ar-CH₂) | ~40 (Ar-CH₂) |

| ~3.8 (-CH₂OH) | ~63 (-CH₂OH) | |

| Aromatic (C₆H₃) | ~7.0-7.2 | ~121-140 |

| Hydroxyl (-OH) | Variable | - |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within the 2-(3,5-di-tert-butylphenyl)ethanol molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For 2-(3,5-di-tert-butylphenyl)ethanol, a cross-peak between the methylene (B1212753) protons of the ethyl group would confirm their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments. For instance, the proton signal of the CH₂OH group will show a correlation to its corresponding carbon signal in the HSQC spectrum. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For example, the protons of the tert-butyl groups would show correlations to the aromatic carbons they are attached to, as well as the adjacent aromatic carbons. Similarly, the methylene protons of the ethyl group would show correlations to the aromatic ring, confirming the attachment point.

Concentration-dependent NMR studies can provide insights into the intermolecular interactions and potential aggregation of 2-(3,5-di-tert-butylphenyl)ethanol in solution. Changes in chemical shifts, particularly of the hydroxyl proton, upon varying the concentration can indicate the formation of hydrogen-bonded aggregates. utsouthwestern.edu At higher concentrations, intermolecular hydrogen bonding between the hydroxyl groups of different molecules can lead to a downfield shift of the -OH proton signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy techniques, FT-IR and Raman, are powerful for identifying the functional groups present in 2-(3,5-di-tert-butylphenyl)ethanol and probing its molecular vibrations.

FT-IR Spectroscopy : The FT-IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. spectrabase.comthermofisher.com C-H stretching vibrations of the aromatic and aliphatic moieties are typically observed in the 2850-3100 cm⁻¹ region. thermofisher.com The C-O stretching vibration of the primary alcohol appears around 1050 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric breathing mode of the benzene (B151609) ring is a characteristic Raman band. The C-H and C-C vibrations of the tert-butyl and ethyl groups will also be present. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for 2-(3,5-Di-tert-butylphenyl)ethanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching (hydrogen-bonded) | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | ~1050 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of 2-(3,5-di-tert-butylphenyl)ethanol and for gaining structural information through the analysis of its fragmentation patterns. chemicalbook.com

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₁₆H₂₆O), which is 234.38 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orglibretexts.orgwhitman.eduyoutube.com For 2-(3,5-di-tert-butylphenyl)ethanol, the alpha-cleavage would result in the formation of a stable benzylic cation. The loss of a tert-butyl group (M-57) is also a likely fragmentation pathway. miamioh.edu

Table 3: Expected Mass Spectrometry Fragments for 2-(3,5-Di-tert-butylphenyl)ethanol

| Fragment | m/z (Mass-to-Charge Ratio) | Origin |

| [M]⁺ | 234 | Molecular Ion |

| [M - H₂O]⁺ | 216 | Loss of water |

| [M - C₄H₉]⁺ | 177 | Loss of a tert-butyl group |

| [C₁₀H₁₃]⁺ | 133 | Benzylic cation from alpha-cleavage |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for 2-(3,5-di-tert-butylphenyl)ethanol in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. nih.govresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) in Redox Studies and Material Applications

The electrochemical behavior of 2-(3,5-Di-tert-butylphenyl)ethanol is of significant interest for its potential applications in redox studies and as a precursor for functional materials. While direct and extensive cyclic voltammetry studies on this specific compound are not widely available in the public domain, its electrochemical characteristics can be inferred from the well-documented behavior of its structural components: the sterically hindered 3,5-di-tert-butylphenyl group and the ethanol (B145695) substituent.

The 3,5-di-tert-butylphenyl moiety is known to influence the redox properties of a molecule significantly. The two bulky tert-butyl groups exert a strong electron-donating inductive effect, which increases the electron density on the aromatic ring. nih.gov This increased electron density generally makes the compound easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted phenyl derivatives. nih.gov

In the context of cyclic voltammetry, the oxidation of the aromatic ring of a 2-(3,5-di-tert-butylphenyl)ethanol would be expected to show a distinct anodic peak. The steric hindrance provided by the tert-butyl groups can also enhance the stability of the resulting radical cation formed upon oxidation. nih.gov This stabilization is a critical factor in the application of such compounds in the development of stable organic materials for electronic applications.

The ethanol group attached to the phenyl ring introduces another potential site for electrochemical activity. Primary alcohols can be oxidized electrochemically, typically at higher potentials than the aromatic ring, to form aldehydes and subsequently carboxylic acids. However, the oxidation of the alcohol moiety often requires specific catalytic conditions or proceeds at a much higher potential than the initial oxidation of the electron-rich aromatic ring.

Research on related sterically hindered phenolic compounds provides valuable insights. For instance, studies on various hindered phenols have demonstrated that the oxidation potentials are influenced by the nature and position of the substituents on the aromatic ring. nih.gov The presence of electron-donating groups consistently leads to lower oxidation potentials.

Furthermore, the electrochemical behavior of molecules containing the 3,5-di-tert-butylphenyl group has been investigated in other contexts, such as in phosphine (B1218219) ligands. In a study on tris(3,5-di-tert-butylphenyl)phosphine, the anodic peak potential was recorded at +0.785 V (vs Fc+/0) in acetonitrile. researchgate.net While this is a different class of compound, it highlights the redox activity of the 3,5-di-tert-butylphenyl unit.

For material applications, the ability to electrochemically polymerize or functionalize 2-(3,5-Di-tert-butylphenyl)ethanol is a key area of interest. The oxidation of the phenyl ring can lead to the formation of polymeric films on the electrode surface. The properties of these films, such as conductivity and stability, would be directly related to the structure of the parent molecule. The hindered nature of the monomer can lead to polymers with specific morphologies and properties.

The following table summarizes the electrochemical data for related compounds, which helps in understanding the potential redox behavior of 2-(3,5-Di-tert-butylphenyl)ethanol.

| Compound Name | Anodic Peak Potential (Epa) | Conditions | Reference |

| Tris(3,5-di-tert-butylphenyl)phosphine | +0.785 V vs Fc+/0 | CH3CN/[nBu4N][ClO4] | researchgate.net |

| Tris(3,5-dimethylphenyl)phosphine | +0.745 V vs Fc+/0 | CH3CN/[nBu4N][ClO4] | researchgate.net |

| Triphenylphosphine | +1.04 V vs Fc+/0 | CH3CN/[nBu4N][ClO4] | researchgate.net |

This data illustrates the electron-donating effect of the tert-butyl groups, which lowers the oxidation potential compared to the less substituted triphenylphosphine. A similar trend would be expected for the oxidation of the phenyl ring in 2-(3,5-Di-tert-butylphenyl)ethanol.

Applications in Supramolecular Chemistry and Advanced Materials Science

Molecular Recognition and Designed Self-Assembly

The principles of molecular recognition and self-assembly are central to the construction of complex, ordered structures from individual molecular components. 2-(3,5-Di-tert-butylphenyl)ethanol is a prime candidate for these applications due to the predictable and tunable non-covalent interactions it can engage in.

Role of Bulky Phenol (B47542) Moieties in Non-Covalent Interactions

The 3,5-di-tert-butylphenyl moiety is a key determinant of the intermolecular forces that govern the self-assembly of molecules containing this group. The two bulky tert-butyl groups provide significant steric hindrance, which plays a crucial role in directing the geometry of molecular aggregation. This steric hindrance can prevent undesirable close packing and can be exploited to create specific cavities or channels within a supramolecular assembly, which is a fundamental aspect of molecular recognition.

Furthermore, the tert-butyl groups, being electron-donating, increase the electron density on the aromatic ring. This can enhance π-π stacking interactions with other aromatic systems, a common feature in the self-assembly of organic molecules. The hydroxyl group of the ethanol (B145695) substituent can participate in hydrogen bonding, a strong and directional non-covalent interaction that is a primary driver for the formation of well-defined supramolecular structures. The interplay between the steric demands of the tert-butyl groups and the directional nature of hydrogen bonding allows for the design of complex, self-assembled architectures.

In related systems, the strategic placement of bulky substituents has been shown to influence crystal packing and the formation of specific polymorphs. For instance, studies on tris(3,5-di-tert-butylphenyl)phosphine have demonstrated that the bulky groups lead to unusual crystal structures with multiple conformations in the same lattice, a phenomenon attributed to a balance of steric repulsion and attractive dispersion forces. researchgate.net This highlights the subtle yet powerful role that such bulky groups play in governing non-covalent interactions.

Dimerization and Controlled Aggregation Phenomena in Solution and Solid State

The structural features of 2-(3,5-Di-tert-butylphenyl)ethanol are conducive to the formation of dimers and other controlled aggregates in both solution and the solid state. The hydroxyl group is a primary site for hydrogen bonding, which can lead to the formation of head-to-tail or head-to-head dimers. The bulky tert-butyl groups can then influence the orientation of these dimers, leading to larger, ordered aggregates.